3-[5-(4-chlorophenyl)-2-furyl]-N-(4-ethoxyphenyl)propanamide
CAS No.: 853311-53-2
Cat. No.: VC15386589
Molecular Formula: C21H20ClNO3
Molecular Weight: 369.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853311-53-2 |
|---|---|
| Molecular Formula | C21H20ClNO3 |
| Molecular Weight | 369.8 g/mol |
| IUPAC Name | 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-ethoxyphenyl)propanamide |
| Standard InChI | InChI=1S/C21H20ClNO3/c1-2-25-18-9-7-17(8-10-18)23-21(24)14-12-19-11-13-20(26-19)15-3-5-16(22)6-4-15/h3-11,13H,2,12,14H2,1H3,(H,23,24) |
| Standard InChI Key | YTSAAIWWGNKWQF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Introduction
3-[5-(4-chlorophenyl)-2-furyl]-N-(4-ethoxyphenyl)propanamide is a synthetic organic compound that belongs to the class of amides. It is characterized by its molecular structure, which includes a propanamide backbone linked to a furyl ring substituted with a 4-chlorophenyl group and an ethoxyphenyl group. This compound is of interest in various fields of research, including pharmaceuticals and materials science, due to its potential biological activity and chemical properties.
Synthesis and Preparation
The synthesis of 3-[5-(4-chlorophenyl)-2-furyl]-N-(4-ethoxyphenyl)propanamide typically involves several steps, including the formation of the furyl ring, introduction of the 4-chlorophenyl group, and coupling with the ethoxyphenyl group via a propanamide linker. Common methods may involve palladium-catalyzed cross-coupling reactions for the introduction of the aryl groups and conventional amide formation techniques.
Potential Applications
While specific applications of 3-[5-(4-chlorophenyl)-2-furyl]-N-(4-ethoxyphenyl)propanamide are not well-documented, compounds with similar structures are often explored for their biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties. Additionally, their chemical properties make them suitable for use in materials science, particularly in the development of new polymers or as intermediates in organic synthesis.
Research Findings
Research on compounds similar to 3-[5-(4-chlorophenyl)-2-furyl]-N-(4-ethoxyphenyl)propanamide often focuses on their pharmacological profiles and chemical reactivity. For instance, furyl and phenyl rings are known for their ability to participate in various chemical reactions, making them versatile building blocks in organic synthesis.
| Compound Type | Potential Activity | Relevance |
|---|---|---|
| Furyl-Phenyl Amides | Biological Activity (e.g., anti-inflammatory) | Potential therapeutic applications |
| Aryl-Substituted Furan Derivatives | Chemical Reactivity (e.g., cross-coupling reactions) | Useful in organic synthesis |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume